molecular formula C13H16N2O2S B2994081 (2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile CAS No. 1261027-51-3

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile

Cat. No.: B2994081
CAS No.: 1261027-51-3
M. Wt: 264.34
InChI Key: PANMVQNDIVOJPK-JLHYYAGUSA-N
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Description

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile is an organic compound with a complex structure that includes a dimethylamino group, an ethylphenylsulfonyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between malononitrile and an aldehyde.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable base.

    Attachment of the ethylphenylsulfonyl group: This can be done through a sulfonylation reaction using 4-ethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the dimethylamino group.

Scientific Research Applications

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Binding to active sites of enzymes: Inhibiting or modulating enzyme activity.

    Interaction with cellular receptors: Altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]acrylonitrile
  • (2E)-3-(dimethylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylonitrile

Uniqueness

(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-ethylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-11-5-7-12(8-6-11)18(16,17)13(9-14)10-15(2)3/h5-8,10H,4H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANMVQNDIVOJPK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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